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molecular formula C5H10N2OS B3354567 Thiomorpholine-4-carboxamide CAS No. 6007-63-2

Thiomorpholine-4-carboxamide

Cat. No. B3354567
M. Wt: 146.21 g/mol
InChI Key: JQORXVNSBSKOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572794B2

Procedure details

To a stirred solution of thiomorpholine (1.0 g, 9.7 mmol) in isopropanol (25 mL) at rt was added trimethylsilylisocyanate (1.9 mL, 13.45 mmol) and the resulting solution stirred overnight. The resulting suspension was filtered and the filtrate concentrated in vacuo to give thiomorpholine-4-carboxylic acid amide (1.18 g, 89%); 1H-NMR (300 MHz, d6-DMSO) 6.00 (2H, s), 3.53-3.57 (4H, m), 2.46-2.51 (4H, m, obscured by solvent).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1.C[Si]([N:11]=[C:12]=[O:13])(C)C>C(O)(C)C>[N:1]1([C:12]([NH2:11])=[O:13])[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
1.9 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCSCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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